

# Application Notes and Protocols for In Vivo Studies of PF-03654746 Tosylate

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## Compound of Interest

Compound Name: PF-03654746 Tosylate

Cat. No.: B1614210

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## Introduction

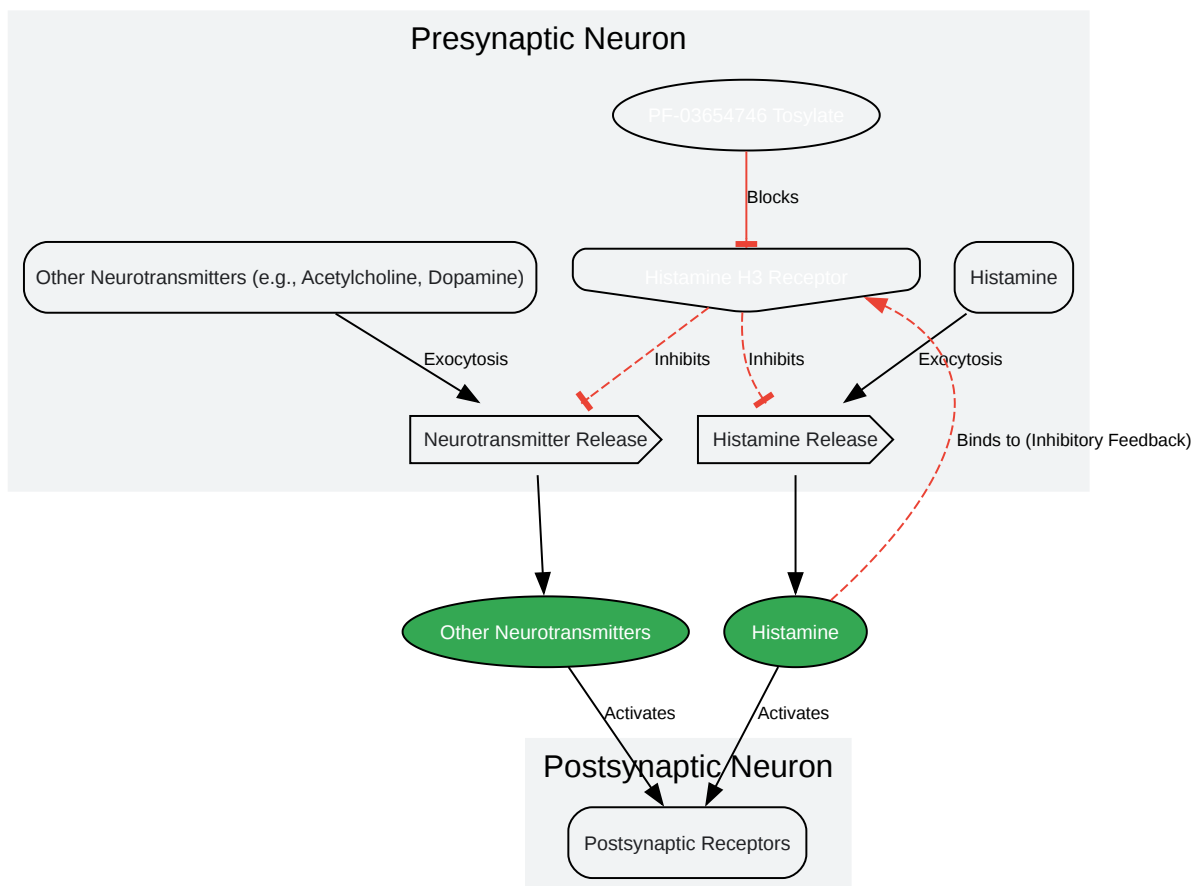
**PF-03654746 Tosylate** is a potent and selective antagonist of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system.<sup>[1][2]</sup> As an H3 receptor antagonist, PF-03654746 blocks the inhibitory effect of histamine on its own release and that of other important neurotransmitters, including acetylcholine and dopamine. This mechanism of action has generated significant interest in its therapeutic potential for a range of conditions, including cognitive disorders such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD), as well as allergic rhinitis.<sup>[1][2]</sup>

These application notes provide detailed protocols for the in vivo evaluation of **PF-03654746 Tosylate** in established preclinical rodent models of cognitive impairment and allergic rhinitis.

## Signaling Pathway of Histamine H3 Receptor Antagonism

Histamine H3 receptors are primarily located presynaptically on neurons. Their activation by histamine inhibits the release of histamine (autoreceptor function) and other neurotransmitters (heteroreceptor function). PF-03654746, as an antagonist, blocks this inhibitory action, leading to an increase in the synaptic levels of these neurotransmitters.

## Mechanism of Action of PF-03654746



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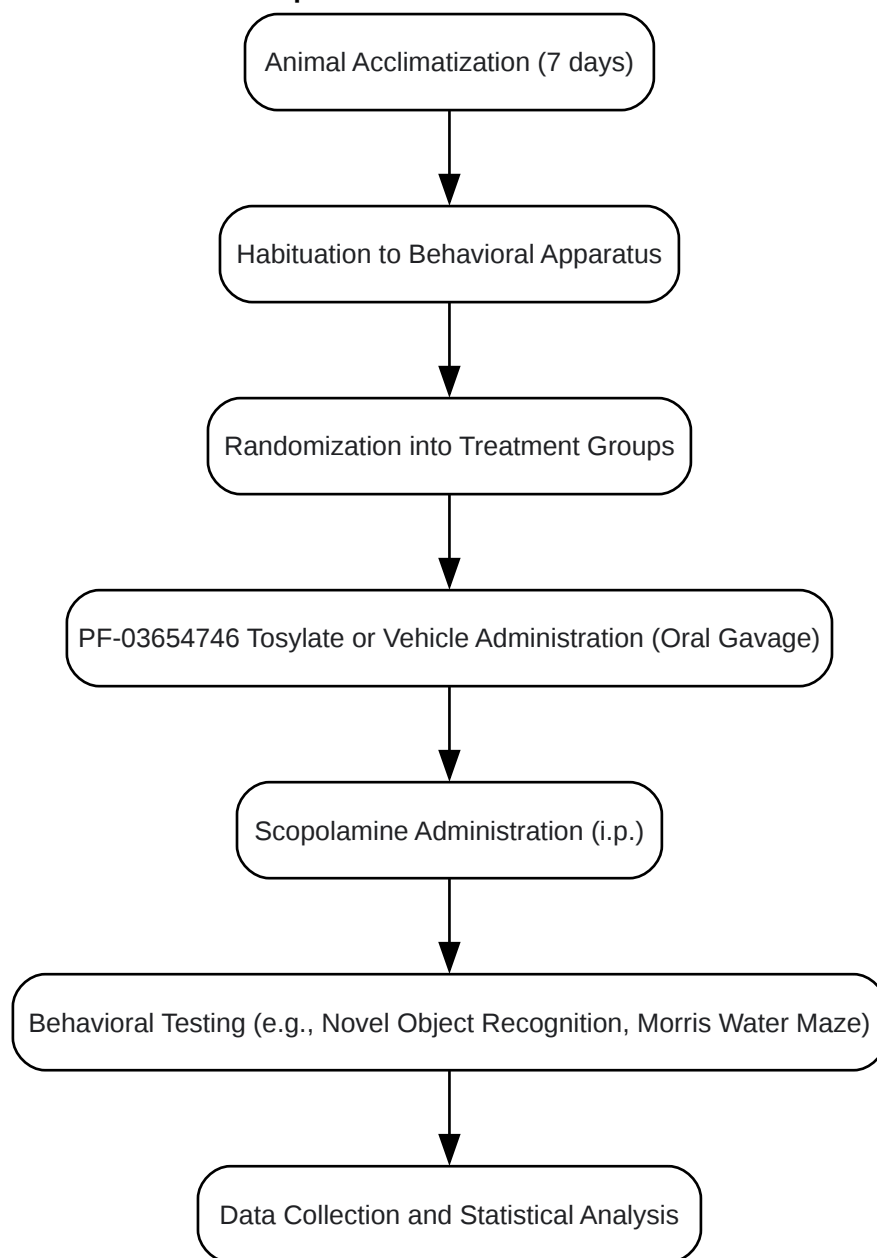
Caption: PF-03654746 blocks presynaptic H3 autoreceptors, increasing neurotransmitter release.

## In Vivo Study Protocol: Cognitive Impairment (Scopolamine-Induced Amnesia Model)

This protocol is designed to evaluate the efficacy of **PF-03654746 Tosylate** in a rat model of cognitive deficit induced by the muscarinic receptor antagonist, scopolamine.[3][4]

## Experimental Workflow

### Workflow for Scopolamine-Induced Amnesia Study



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Caption: Experimental workflow for the scopolamine-induced cognitive deficit model.

## Materials and Methods

- Animals: Male Sprague-Dawley rats (250-300g).
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Test Compound: **PF-03654746 Tosylate**.
- Vehicle for Oral Administration: A solution of 0.6% w/v Methylcellulose and 0.2% w/v Tween 80 in sterile water is a suitable vehicle for oral gavage.[5]
- Inducing Agent: Scopolamine hydrobromide.

## Experimental Protocol

- Acclimatization and Habituation: Allow animals to acclimatize to the housing facilities for at least 7 days. Handle the rats for several days prior to the experiment to minimize stress. Habituate the animals to the behavioral testing apparatus for 2-3 days before the start of the experiment.
- Grouping: Randomly assign animals to the following groups (n=8-12 per group):
  - Vehicle Control
  - Scopolamine Control
  - **PF-03654746 Tosylate** (low dose) + Scopolamine
  - **PF-03654746 Tosylate** (mid dose) + Scopolamine
  - **PF-03654746 Tosylate** (high dose) + Scopolamine
- Dosing:
  - Administer **PF-03654746 Tosylate** or vehicle orally via gavage 60 minutes prior to the administration of scopolamine.

- Suggested doses for **PF-03654746 Tosylate** can range from 1 to 30 mg/kg, based on typical dose ranges for novel CNS compounds in rats.
- Induction of Amnesia:
  - Administer scopolamine hydrobromide (0.5 - 1 mg/kg) intraperitoneally (i.p.) 30 minutes before the acquisition trial of the behavioral test.[\[4\]](#)
- Behavioral Testing:
  - Novel Object Recognition (NOR) Test: This test assesses recognition memory.
    - Acquisition Trial: Place the rat in an open field arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).
    - Retention Trial: After a retention interval (e.g., 1-24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.
  - Morris Water Maze (MWM): This test evaluates spatial learning and memory.[\[6\]](#)[\[7\]](#)
    - Acquisition Phase: Train the rats to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length.
    - Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
- Data Analysis:
  - For the NOR test, calculate a discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
  - For the MWM, analyze escape latency during acquisition and time spent in the target quadrant during the probe trial.
  - Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

## Expected Quantitative Data

Treatment Group	Dose (mg/kg)	NOR Discrimination Index (Mean $\pm$ SEM)	MWM Time in Target Quadrant (s, Mean $\pm$ SEM)
Vehicle Control	-	0.4 $\pm$ 0.05	25 $\pm$ 2
Scopolamine Control	1 (Scopolamine)	-0.1 $\pm$ 0.06	10 $\pm$ 1.5
PF-03654746 (Low) + Scopolamine	1 + 1	0.1 $\pm$ 0.07	15 $\pm$ 1.8
PF-03654746 (Mid) + Scopolamine	10 + 1	0.3 $\pm$ 0.05	20 $\pm$ 2.1
PF-03654746 (High) + Scopolamine	30 + 1	0.35 $\pm$ 0.06	22 $\pm$ 1.9

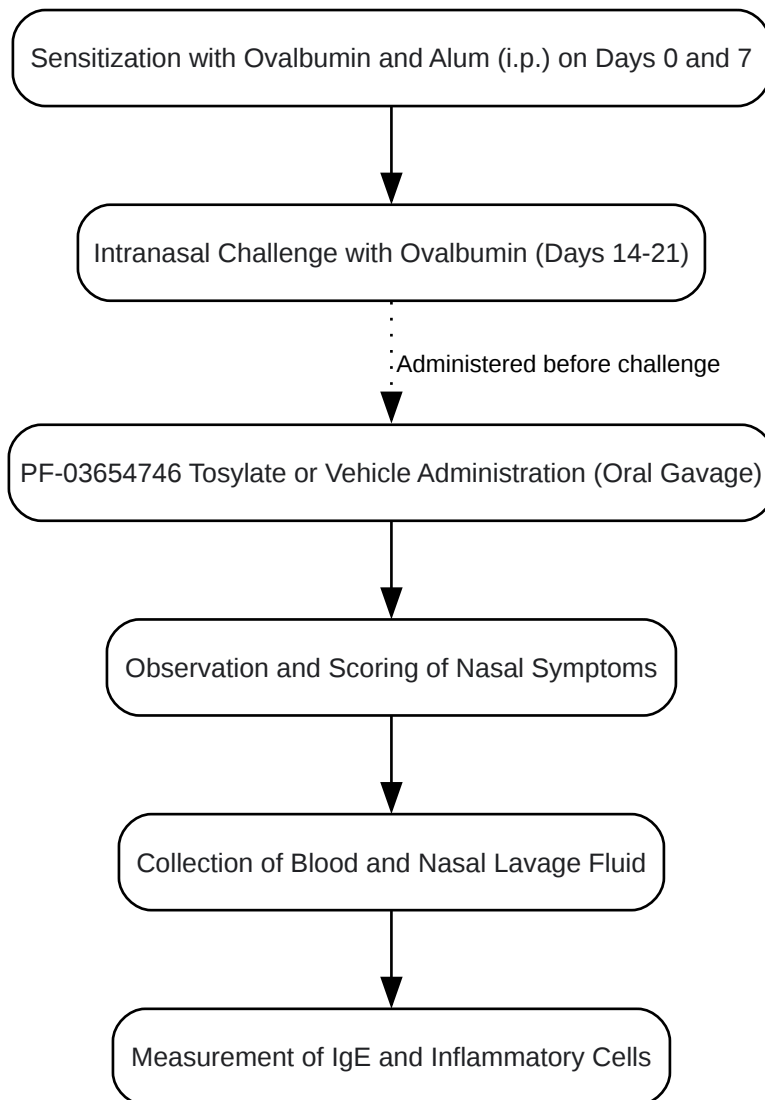
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

## In Vivo Study Protocol: Allergic Rhinitis (Ovalbumin-Induced Model)

This protocol details the induction of an allergic rhinitis model in rats using ovalbumin (OVA) as the allergen to evaluate the therapeutic potential of **PF-03654746 Tosylate**.<sup>[8][9]</sup>

## Experimental Workflow

## Workflow for Ovalbumin-Induced Allergic Rhinitis Study



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Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model.

## Materials and Methods

- Animals: Male Sprague-Dawley rats (200-250g).
- Housing: As described in the cognitive impairment protocol.
- Test Compound: **PF-03654746 Tosylate**.

- Vehicle for Oral Administration: As described previously.
- Sensitizing and Challenging Agent: Ovalbumin (OVA), Grade V.
- Adjuvant: Aluminum hydroxide (Alum).

## Experimental Protocol

- Sensitization:
  - On days 0 and 7, sensitize the rats by intraperitoneal (i.p.) injection of 1 mg of OVA and 100 mg of alum in 1 mL of saline.
- Intranasal Challenge:
  - From day 14 to day 21, challenge the sensitized rats daily by intranasal instillation of 100  $\mu$ L of OVA solution (1% in saline) into each nostril.
- Grouping:
  - Randomly assign sensitized and challenged animals to the following groups (n=8-12 per group):
    - Vehicle Control (Saline challenge)
    - OVA Control (OVA challenge + Vehicle)
    - **PF-03654746 Tosylate** (low dose) + OVA challenge
    - **PF-03654746 Tosylate** (mid dose) + OVA challenge
    - **PF-03654746 Tosylate** (high dose) + OVA challenge
- Dosing:
  - Administer **PF-03654746 Tosylate** or vehicle orally via gavage 60 minutes prior to each intranasal OVA challenge from day 14 to day 21.
  - Suggested doses for **PF-03654746 Tosylate** can range from 1 to 30 mg/kg.



- Symptom Observation and Scoring:
  - For 15 minutes immediately following the final OVA challenge on day 21, observe and count the number of sneezes and nasal rubbing movements.
- Sample Collection and Analysis:
  - 24 hours after the final challenge, collect blood samples via cardiac puncture for the measurement of serum OVA-specific IgE levels by ELISA.
  - Perform nasal lavage with saline and count the number of eosinophils in the lavage fluid using a hemocytometer after appropriate staining.
- Data Analysis:
  - Compare the number of sneezes, nasal rubs, serum IgE levels, and eosinophil counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

## Expected Quantitative Data

Treatment Group	Dose (mg/kg)	Number of Sneezes (Mean $\pm$ SEM)	Number of Nasal Rubs (Mean $\pm$ SEM)	Serum OVA-specific IgE (U/mL, Mean $\pm$ SEM)	Nasal Lavage Eosinophils ( $\times 10^4$ /mL, Mean $\pm$ SEM)
Vehicle Control	-	5 $\pm$ 1	8 $\pm$ 2	< 10	0.5 $\pm$ 0.1
OVA Control	-	45 $\pm$ 5	60 $\pm$ 7	250 $\pm$ 30	8 $\pm$ 1.2
PF-03654746 (Low) + OVA	1	35 $\pm$ 4	48 $\pm$ 6	220 $\pm$ 25	6.5 $\pm$ 1.0
PF-03654746 (Mid) + OVA	10	20 $\pm$ 3	30 $\pm$ 4	150 $\pm$ 20	4 $\pm$ 0.8
PF-03654746 (High) + OVA	30	15 $\pm$ 2	22 $\pm$ 3	120 $\pm$ 18	3 $\pm$ 0.6

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

## Pharmacokinetics

While specific pharmacokinetic data for **PF-03654746 Tosylate** in rats is not readily available in the public domain, studies on the parent compound, PF-03654746, have shown that it achieves net blood-brain barrier equilibrium in rats.[\[10\]](#) A related compound, PF-03654764, administered orally to Sprague-Dawley rats at 10 mg/kg for 14 days, resulted in a Cmax of 8057 ng/mL and an AUC0-24 of 67400 ng\*h/mL.[\[11\]](#) These values can serve as a preliminary reference for designing pharmacokinetic studies for **PF-03654746 Tosylate**.

## Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of **PF-03654746 Tosylate** in rodent models of cognitive impairment and allergic rhinitis. These studies are crucial for elucidating the therapeutic potential of this novel histamine H3 receptor

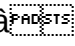
antagonist and for guiding its further development. Researchers should optimize dosages and experimental timelines based on their specific hypotheses and available in-house data.

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